1-(3-硝基苯甲酰)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

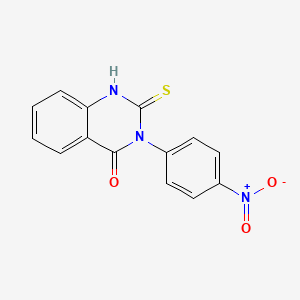

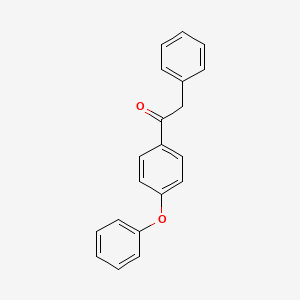

The compound 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine with a nitrobenzoyl group and a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for understanding the chemical behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid, involves multiple steps that include the introduction of the nitrobenzoyl group into the piperazine moiety . The synthesis process is typically characterized by the use of IR, 1HNMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

Although the exact molecular structure of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is not provided, we can infer from related compounds that the presence of the nitro group and carboxylic acid could lead to the formation of specific synthons or hydrogen bonding patterns. For example, in the case of 2-amino-4-nitrobenzoic acid, the crystal structure is significantly influenced by O–H···O and N–H···O(nitro) hydrogen bonds . Such interactions are likely to be relevant in the molecular structure analysis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid as well.

Chemical Reactions Analysis

The chemical reactivity of compounds containing nitrobenzoyl groups and carboxylic acids can be diverse. The nitro group is an electron-withdrawing group that can affect the reactivity of the benzene ring towards electrophilic aromatic substitution. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amide formation. The papers provided do not detail specific reactions for 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid, but the synthesis paper suggests that the introduction of the nitrobenzoyl group is a key step in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can be speculated based on related compounds. For instance, the presence of the nitro group and carboxylic acid is likely to influence the compound's solubility, melting point, and acidity. The crystallographic data provided for related compounds indicate that such functionalities can lead to specific crystal packing and solid-state structures due to hydrogen bonding . These properties are essential for understanding the behavior of the compound in various environments and can be determined through experimental methods such as X-ray crystallography, as demonstrated in the provided papers .

科学研究应用

氢键和分子组装

研究表明,在异水合物中,伊索尼佩科酰胺与硝基取代苯甲酸(包括3-硝基苯甲酸)形成1:1质子转移化合物时,氢键的重要性。这些化合物形成不同尺寸的氢键结构,展示了伊索尼佩科酰胺阳离子在分子组装中的实用性。观察到的氢键模式表明这些化合物在形成稳定结构方面的多功能性,这可能对设计新材料和理解分子相互作用至关重要 (Smith & Wermuth, 2010)。

抗菌活性

已合成一些与“1-(3-硝基苯甲酰)哌啶-4-羧酸”相关的衍生物,并对它们的潜在促动力和抗溃疡活性进行了评估。这些研究在药理学中至关重要,表明这些化合物可能在开发新的治疗剂中应用 (Srinivasulu et al., 2005)。

结构分析和光谱研究

对这些化合物及其衍生物进行了广泛的结构分析和光谱研究,包括X射线衍射、拉曼和傅立叶变换红外光谱。这些研究深入揭示了它们的分子结构、氢键动力学和相互作用,这对材料科学和药物化学应用至关重要。例如,在结晶状态下对氢键离子对复合物的详细分析为理解这些化合物在各种条件下的行为奠定了基础 (Anioła等人,2016)。

催化和合成

已记录了相关化合物在催化和有机合成中的应用。这些应用对于开发新的合成方法和实现高效选择性的化学转化至关重要。这一领域的研究为合成具有所需性质的复杂分子和材料开辟了途径 (Shiina et al., 2002)。

抗癌潜力

已合成并评估了“1-(3-硝基苯甲酰)哌啶-4-羧酸”的衍生物的抗癌性能。这项研究对于寻找新的抗癌剂至关重要。研究结果表明,一些衍生物表现出有希望的抗癌活性,突显了这些化合物在药物化学和癌症治疗中的潜力 (Rehman et al., 2018)。

安全和危害

属性

IUPAC Name |

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXQUYMKRMJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361079 |

Source

|

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid | |

CAS RN |

352673-01-9 |

Source

|

| Record name | 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)